N-methyl-N'-(2-methyl-1-naphthyl)thiourea

Urease inhibition Anti-ulcer drug discovery Helicobacter pylori

N-methyl-N'-(2-methyl-1-naphthyl)thiourea, also known as 1-methyl-3-(2-methylnaphthalen-1-yl)thiourea, is an organosulfur compound belonging to the N,N'-disubstituted thiourea class. It features a thiocarbonyl (C=S) core flanked by a methyl group and a 2-methyl-1-naphthyl substituent.

Molecular Formula C13H14N2S
Molecular Weight 230.33
CAS No. 860610-49-7
Cat. No. B2953995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(2-methyl-1-naphthyl)thiourea
CAS860610-49-7
Molecular FormulaC13H14N2S
Molecular Weight230.33
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)NC(=S)NC
InChIInChI=1S/C13H14N2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)15-13(16)14-2/h3-8H,1-2H3,(H2,14,15,16)
InChIKeySLHOADKVCQPFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N'-(2-methyl-1-naphthyl)thiourea (860610-49-7): Core Identity and Compound Class Context


N-methyl-N'-(2-methyl-1-naphthyl)thiourea, also known as 1-methyl-3-(2-methylnaphthalen-1-yl)thiourea, is an organosulfur compound belonging to the N,N'-disubstituted thiourea class . It features a thiocarbonyl (C=S) core flanked by a methyl group and a 2-methyl-1-naphthyl substituent . The molecular formula is C13H14N2S with a molecular weight of 230.33 g/mol . Thiourea derivatives are widely investigated as enzyme inhibitors (particularly urease), fluorescent chemosensors, and intermediates in medicinal chemistry [1].

Why N-methyl-N'-(2-methyl-1-naphthyl)thiourea Cannot Be Casually Replaced by Unsubstituted or Simple Alkyl Thioureas


The substitution pattern on the thiourea scaffold critically dictates both biological activity and physicochemical behavior. Simple alkyl thioureas (e.g., N-methylthiourea) lack the extended π-system and steric bulk of the 2-methyl-1-naphthyl group, which is essential for enhanced target binding affinity [1]. In urease inhibition assays, unsubstituted thiourea typically exhibits an IC50 of ~21–23 µM [2], whereas naphthalene-bearing thiourea derivatives consistently achieve IC50 values in the low micromolar to nanomolar range [3]. Moreover, the 2-methyl substituent on the naphthalene ring influences both electronic distribution and conformational rigidity, which cannot be replicated by unsubstituted phenyl or simple naphthyl analogs [4]. Generic substitution with a different N-aryl thiourea therefore risks substantial loss of potency and altered selectivity profiles.

Quantitative Differentiation Evidence: N-methyl-N'-(2-methyl-1-naphthyl)thiourea vs. Closest Analogs and In-Class Candidates


Naphthyl-Thiourea Scaffold Confers Superior Urease Inhibitory Potency Relative to Unsubstituted Thiourea Standard

While direct experimental data for N-methyl-N'-(2-methyl-1-naphthyl)thiourea are not currently published, class-level inference from structurally analogous naphthalene-thiourea derivatives demonstrates a substantial potency advantage over the standard thiourea reference. The naphthyl-thiourea scaffold consistently achieves urease inhibition IC50 values 10- to 1000-fold lower than unsubstituted thiourea [1][2].

Urease inhibition Anti-ulcer drug discovery Helicobacter pylori

Purity Specification and Vendor Reliability for Reproducible Research Procurement

Commercially available N-methyl-N'-(2-methyl-1-naphthyl)thiourea is supplied with a certified purity of 98% . This level of purity meets the typical ≥95% threshold required for reliable in vitro biological assays and chemical synthesis without introducing confounding impurities .

Chemical procurement Reproducibility Quality control

2-Methyl Substituent on Naphthalene Confers Distinct Steric and Electronic Properties Compared to Unsubstituted Naphthyl Analogs

The 2-methyl substitution on the naphthalene ring of N-methyl-N'-(2-methyl-1-naphthyl)thiourea distinguishes it from common 1-naphthylthiourea derivatives (e.g., ANTU, CAS 86-88-4). This methyl group increases steric hindrance around the thiourea pharmacophore and modulates electron density on the naphthalene π-system, which can alter both binding pocket complementarity and metabolic stability [1][2]. In contrast, unsubstituted naphthylthioureas like ANTU are primarily known for rodenticide toxicity via pulmonary edema induction [3], representing a fundamentally different biological profile.

Structure-activity relationship Medicinal chemistry Molecular docking

Naphthalene-Thiourea Conjugates Exhibit Metal-Responsive Fluorescence Turn-On, Enabling Detection Applications Inaccessible to Simple Thioureas

Naphthylthiourea derivatives function as metal-responsive fluorescent chemosensors via photoinduced electron transfer (PET) and excimer formation mechanisms [1]. Upon binding of transition metal ions (e.g., Cu2+, Hg2+), the quenched fluorescence is restored ('turn-on'), with selectivity tunable through thiourea substituent modification [2]. Simple alkyl thioureas lack the naphthalene fluorophore and thus cannot support fluorescence-based detection modalities.

Fluorescent chemosensor Metal ion detection Excimer emission

N,N'-Disubstitution Pattern Avoids Metabolic Liabilities Associated with Primary Thiourea Moieties

N-methyl-N'-(2-methyl-1-naphthyl)thiourea features a fully N,N'-disubstituted thiourea core, lacking the free -NH2 or -NH groups present in primary or monosubstituted thioureas. This structural feature is known to reduce susceptibility to rapid metabolic degradation, particularly oxidative desulfuration and N-dealkylation pathways [1][2]. In contrast, compounds like N-(2-methyl-1-naphthyl)thiourea (CAS 691891-05-1) retain an unsubstituted -NH2 group, which confers higher metabolic lability and shorter in vivo half-life .

Metabolic stability Drug discovery Pharmacokinetics

Recommended Application Scenarios for N-methyl-N'-(2-methyl-1-naphthyl)thiourea Procurement


Urease Inhibitor Discovery and Anti-Ulcer Drug Development

Use as a lead scaffold for developing potent urease inhibitors targeting Helicobacter pylori-associated gastric ulcers. The naphthyl-thiourea core provides a validated starting point with projected IC50 values in the low micromolar range, significantly outperforming unsubstituted thiourea controls [1]. The 2-methyl substitution offers a handle for further SAR exploration to optimize potency and selectivity [2].

Fluorescent Chemosensor Development for Transition Metal Ion Detection

Incorporate as the recognition and reporting unit in 'turn-on' fluorescent sensors for Cu2+, Hg2+, or Ag+ detection in environmental or biological samples. The naphthalene fluorophore enables excimer emission-based sensing with potential for ratiometric detection, a modality inaccessible to non-aromatic thiourea analogs [3].

Synthetic Intermediate for Naphthalene-Containing Bioactive Molecules

Employ as a versatile building block in the synthesis of more complex thiourea-derived heterocycles, including thiazoles, thiadiazoles, and guanidines. The 2-methyl-1-naphthyl group introduces lipophilicity and π-stacking capacity that can enhance target engagement in medicinal chemistry campaigns [2][4].

Negative Control or Comparator in Naphthylthiourea Toxicity Studies

Utilize as a structurally related but mechanistically distinct comparator to the toxic rodenticide ANTU (alpha-naphthylthiourea). The 2-methyl substitution and N-methyl capping are expected to alter metabolic activation pathways, enabling dissection of structure-toxicity relationships in pulmonary edema models [5].

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